molecular formula C₄₁H₄₉N₃O₁₀ B1144982 Desacetyl Rifaximin CAS No. 80621-88-1

Desacetyl Rifaximin

Cat. No.: B1144982
CAS No.: 80621-88-1
M. Wt: 743.84
InChI Key:
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Description

Desacetyl Rifaximin is a derivative of Rifaximin, a non-absorbable semisynthetic antibiotic belonging to the rifamycin class. It is primarily used in the treatment of gastrointestinal infections caused by bacterial agents. This compound exhibits potent antibacterial activity against a broad spectrum of gram-positive and gram-negative bacteria.

Mechanism of Action

Target of Action

Desacetyl Rifaximin primarily targets the bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in the transcription process, which is essential for bacterial growth and survival .

Mode of Action

This compound interacts with its target by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding blocks the translocation step that normally follows the formation of the first phosphodiester bond, which occurs in the transcription process . As a result, RNA synthesis in susceptible bacteria is inhibited, leading to a suppression of RNA synthesis and cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining . It also decreases bacterial adherence to epithelial cells and subsequent internalization, without an alteration in bacterial counts, but with a down-regulation in epithelial proinflammatory cytokine expression . Furthermore, this compound appears to modulate gut-immune signaling .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. The parent drug and its active 25-O-desacetyl metabolite account for most of the administered dose of rifamycins in plasma . These drugs are eliminated from plasma with widely different terminal half-lives that are independent of dose . About 32% of the administered dose was recovered in urine, of which .03% of the administered dose was present as rifaximin .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of bacterial growth and survival. By blocking RNA synthesis, it prevents the bacteria from producing essential proteins, leading to their death . Clinically, it has been shown to significantly reduce symptoms of travelers’ diarrhea .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the absorption of rifamycins is variably affected by food . The rifamycins are well-known inducers of enzyme systems involved in the metabolism of many drugs, most notably those metabolized by cytochrome P45O (CYP) 3A . This can lead to many clinically relevant drug-drug interactions .

Biochemical Analysis

Biochemical Properties

Desacetyl Rifaximin, like its parent compound Rifaximin, exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This interaction with RNAP inhibits bacterial RNA synthesis, leading to cell death .

Cellular Effects

This compound exerts its effects on various types of cells, particularly bacterial cells. By inhibiting RNAP, it disrupts the normal function of bacterial cells, leading to their death . It also affects epithelial cell physiology, altering infectivity by enteric pathogens .

Molecular Mechanism

The mechanism of action of this compound involves binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thus inhibiting bacterial RNA synthesis . This prevents the bacteria from producing essential proteins, leading to cell death .

Temporal Effects in Laboratory Settings

Rifaximin, the parent compound, has been shown to have sustained efficacy with long-term therapy .

Dosage Effects in Animal Models

While specific studies on this compound in animal models are limited, studies on Rifaximin have shown that it is effective in treating various gastrointestinal diseases

Metabolic Pathways

This compound is a metabolite of Rifaximin, which is primarily metabolized into this compound via deacetylation by esterases or unidentified enzymes present in microsomal cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Given that it is a derivative of Rifaximin, it is likely to share similar properties. Rifaximin is known to act locally in the gut, with negligible systemic absorption .

Subcellular Localization

As a derivative of Rifaximin, it is likely to be found primarily in the gut where it exerts its antibacterial effects

Preparation Methods

Desacetyl Rifaximin can be synthesized through various synthetic routes. One common method involves the deacetylation of Rifaximin using specific reagents and conditions. The process typically involves the use of an alkaline or acidic medium to remove the acetyl group from Rifaximin, resulting in the formation of this compound . Industrial production methods often employ large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Desacetyl Rifaximin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Desacetyl Rifaximin has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of impurities in pharmaceutical formulations.

    Biology: It is used in microbiological studies to investigate the antibacterial activity and resistance mechanisms of various bacterial strains.

    Medicine: It is used in clinical research to study its efficacy and safety in the treatment of gastrointestinal infections and other related conditions.

    Industry: It is used in the pharmaceutical industry for the development and production of antibiotic formulations.

Comparison with Similar Compounds

Desacetyl Rifaximin is compared with other rifamycin derivatives such as Rifampicin, Rifabutin, and Rifapentine. While all these compounds share a similar mechanism of action, this compound is unique due to its minimal systemic absorption and targeted action within the gastrointestinal tract . This property makes it particularly effective for treating gastrointestinal infections without causing significant systemic side effects.

Similar Compounds

  • Rifampicin
  • Rifabutin
  • Rifapentine

This compound stands out due to its specific application in gastrointestinal infections and its reduced potential for systemic toxicity .

Properties

CAS No.

80621-88-1

Molecular Formula

C₄₁H₄₉N₃O₁₀

Molecular Weight

743.84

Synonyms

[2S-(2R*,16Z,18E,20R*,21R*,22S*,23S*,24S*,25R*,26R*,27R*,28E)]-5,6,21,23,25-Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione

Origin of Product

United States

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